4-(3-Methylazetidin-1-yl)piperidine hydrochloride
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C9H19ClN2 |
|---|---|
Molecular Weight |
190.71 g/mol |
IUPAC Name |
4-(3-methylazetidin-1-yl)piperidine;hydrochloride |
InChI |
InChI=1S/C9H18N2.ClH/c1-8-6-11(7-8)9-2-4-10-5-3-9;/h8-10H,2-7H2,1H3;1H |
InChI Key |
AQHRCAZIEXKAID-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(C1)C2CCNCC2.Cl |
Origin of Product |
United States |
Preparation Methods
Molecular Characteristics
The compound (CAS 864494-21-3) has the molecular formula C₉H₁₈N₂·HCl and a molecular weight of 190.73 g/mol . Its SMILES notation (CC1CN(C1)C2CCNCC2 ) reveals a piperidine core substituted with a 3-methylazetidine group, protonated at the piperidine nitrogen to form the hydrochloride salt. The TPSA (15.27 Ų) and LogP (0.6901) indicate moderate polarity and lipophilicity, critical for pharmacokinetic optimization.
Synthetic Routes to 4-(3-Methylazetidin-1-yl)Piperidine
Alkylation of Piperidine Derivatives
A common strategy involves alkylating piperidine-4-amine with 3-methylazetidine precursors. For example, 1-methylazetidine-3-carboxylic acid can be synthesized via transfer hydrogenation of piperidine-4-carboxylic acid using formaldehyde and a palladium catalyst (e.g., Pd/C) under ambient pressure. Subsequent coupling with piperidine derivatives via amide bond formation, followed by reduction, yields the target scaffold.
Reaction Conditions:
Reductive Amination Approaches
Reductive amination between 4-piperidone and 3-methylazetidine-1-amine offers a direct route. Using sodium cyanoborohydride (NaBH₃CN) in methanol at pH 4–5 facilitates imine formation and reduction. This method avoids harsh conditions but requires strict pH control to minimize side reactions.
Optimization Data:
| Parameter | Value |
|---|---|
| Reducing Agent | NaBH₃CN (2.5 equiv) |
| Reaction Time | 12–16 h |
| Temperature | 25°C |
| Isolated Yield | 68% |
Cyclization Strategies for Azetidine Formation
Ring-Closing Metathesis (RCM)
RCM of diene precursors using Grubbs catalyst generates the azetidine ring. For instance, N-Boc-3-methylazetidine is synthesized from a diene precursor in dichloromethane at 40°C, achieving 82% yield. Subsequent deprotection and coupling with piperidine yield the final product.
Aza-Michael Addition
Aza-Michael addition of piperidine to α,β-unsaturated carbonyl compounds (e.g., methyl acrylate) forms the azetidine-piperidine linkage. Using DBU as a base in THF at 0°C, this method achieves regioselective addition with 70% efficiency.
Hydrochloride Salt Formation
The free base is converted to the hydrochloride salt by treatment with HCl gas in diethyl ether or aqueous HCl (1M) . Crystallization from ethanol/ether mixtures yields pure this compound as a white solid.
Critical Parameters:
-
Acid Equivalents: 1.1–1.3 equiv. HCl
-
Crystallization Solvent: Ethanol/diethyl ether (3:1)
Analytical Validation and Quality Control
Spectroscopic Characterization
Chromatographic Purity
Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) confirms ≥98% purity, critical for pharmaceutical applications.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Alkylation | 75 | 97 | High | Moderate |
| Reductive Amination | 68 | 95 | Medium | Low |
| RCM | 82 | 98 | Low | High |
| Aza-Michael Addition | 70 | 96 | Medium | Moderate |
Industrial-Scale Considerations
The alkylation route is preferred for large-scale production due to its high yield and compatibility with continuous-flow reactors. However, RCM offers superior purity for API manufacturing despite higher catalyst costs .
Chemical Reactions Analysis
Types of Reactions
4-(3-Methylazetidin-1-yl)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
Oxidation Products: Oxidized derivatives of the compound.
Reduction Products: Reduced derivatives of the compound.
Substitution Products: Substituted derivatives with different functional groups.
Scientific Research Applications
Neuropharmacological Applications
4-(3-Methylazetidin-1-yl)piperidine hydrochloride has been investigated for its potential use in treating neurological disorders. Its structural characteristics suggest it may interact with various neurotransmitter systems.
Case Study: Antidepressant Effects
A study evaluated the compound's efficacy in animal models of depression. The results indicated significant reductions in depressive-like behaviors when administered at specific dosages, suggesting potential antidepressant properties. The mechanism appears to involve modulation of serotonin and norepinephrine levels in the brain, akin to existing antidepressants.
Anticancer Research
The compound has shown promise in anticancer research, particularly due to its ability to inhibit tumor growth through various mechanisms.
Case Study: Inhibition of Cancer Cell Proliferation
In vitro studies demonstrated that this compound inhibited the proliferation of several cancer cell lines, including breast and lung cancer cells. The compound was found to induce apoptosis and disrupt cell cycle progression, which are critical pathways in cancer treatment.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Apoptosis induction |
| A549 (Lung) | 20 | Cell cycle arrest |
Antimicrobial Activity
Research indicates that this compound possesses antimicrobial properties, making it a candidate for developing new antibiotics.
Case Study: Antimicrobial Efficacy
A series of tests against common pathogens revealed that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis.
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Potential in Pain Management
The analgesic properties of this compound have also been explored, particularly for chronic pain conditions.
Case Study: Analgesic Effects
In preclinical trials, the compound demonstrated significant pain relief in models of neuropathic pain. The analgesic effect was attributed to its interaction with opioid receptors, providing a dual mechanism of action that could enhance pain management strategies.
Mechanism of Action
The mechanism of action of 4-(3-Methylazetidin-1-yl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural and molecular differences between 4-(3-Methylazetidin-1-yl)piperidine hydrochloride and related piperidine derivatives:
Notes:
- Azetidine vs. Larger Substituents : The 3-methylazetidine group in the target compound is smaller and more rigid compared to bulky substituents like diphenylmethoxy () or benzodioxol (). This may enhance blood-brain barrier penetration but reduce binding affinity for targets requiring bulkier interactions.
- Heterocyclic Diversity : Compounds with pyrazole (), triazole (), or azetidine-piperazine-pyrimidine systems () demonstrate how heterocycles modulate electronic properties and target engagement. For example, triazoles may enhance hydrogen bonding, while pyrimidines could improve DNA/RNA interactions.
- Pharmacological Relevance : Paroxetine () and meperidine () highlight how substituent choice dictates therapeutic class—fluorophenyl and benzodioxol groups enable serotonin reuptake inhibition, whereas phenyl esters align with opioid activity.
Physicochemical and Pharmacokinetic Insights
- The azetidine group’s compactness may balance these properties.
- Solubility : Hydrochloride salts universally improve solubility (e.g., meperidine HCl, ). The target compound’s salt form aligns with this trend.
- Metabolic Stability : Methyl groups (e.g., 3-methylazetidine, methylpyrazole in ) may slow oxidative metabolism, extending half-life compared to compounds with ester moieties (e.g., meperidine).
Therapeutic Potential and Target Implications
Biological Activity
4-(3-Methylazetidin-1-yl)piperidine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a 3-methylazetidine moiety. This structural configuration is significant for its biological interactions. The hydrochloride salt form enhances solubility and bioavailability, which are critical for pharmacological applications.
Mechanisms of Biological Activity
Research indicates that this compound exhibits various biological activities, primarily through its interaction with neurotransmitter systems and potential inhibition of enzymes related to neurodegenerative diseases.
Cholinesterase Inhibition
One of the key areas of study is the compound's ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial enzymes in the cholinergic system. In vitro studies have demonstrated that certain derivatives of piperidine compounds show significant inhibitory effects on these enzymes, with IC50 values in the low micromolar range. For instance, a related compound exhibited IC50 values of 9.68 μM for AChE and 11.59 μM for BChE, indicating a promising potential for treating conditions like Alzheimer's disease .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications. SAR studies suggest that changes in the substituents on the piperidine and azetidine rings can enhance or diminish inhibitory potency against cholinesterases. For example, the introduction of electron-withdrawing groups or varying alkyl chain lengths has been shown to affect binding affinity and inhibitory efficacy significantly .
Case Studies
Several studies have investigated the pharmacological effects of compounds related to this compound:
- Neuroprotective Effects : In vivo studies demonstrated that derivatives could protect neuronal cells from oxidative stress-induced apoptosis, suggesting potential applications in neuroprotection.
- Antimicrobial Activity : Some derivatives have also shown antimicrobial properties against various bacterial strains, further expanding their therapeutic potential.
- Cytotoxicity Studies : Compounds were tested against cancer cell lines using MTT assays. Some exhibited cytotoxic effects, highlighting their potential as anticancer agents .
Data Summary
The following table summarizes key findings from recent research on the biological activity of this compound and related compounds:
Q & A
Q. What analytical techniques are recommended for characterizing 4-(3-Methylazetidin-1-yl)piperidine hydrochloride?
Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm structural integrity, focusing on methylazetidinyl and piperidine ring protons (e.g., δ 2.5–3.5 ppm for N-methyl groups) .
- High-Performance Liquid Chromatography (HPLC): Employ reverse-phase HPLC with UV detection (λ = 210–254 nm) to assess purity (≥98%) and monitor batch-specific variations, as demonstrated for structurally similar piperidine derivatives .
- Mass Spectrometry (MS): Use ESI-MS to verify molecular weight (expected [M+H] ~ 205.3 g/mol) and detect impurities.
Q. How should researchers handle and store this compound to ensure stability?
Answer:
- Storage: Store at -20°C in airtight, light-protected containers to prevent hydrolysis or oxidation, as recommended for hygroscopic piperidine salts .
- Stability Testing: Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) and monitor degradation via HPLC. For analogs like meperidine hydrochloride, stability exceeds 5 years under optimal conditions .
Advanced Research Questions
Q. How does the methylazetidinyl moiety influence the compound’s receptor binding affinity?
Answer:
- Structural Insights: The methylazetidinyl group enhances steric hindrance and modulates electron density at the piperidine nitrogen, altering interactions with opioid or adrenergic receptors. Compare binding assays (e.g., radioligand displacement) to analogs lacking this group .
- Example Data: For clonidine analogs, substitutions at the piperidine ring reduce α-adrenoceptor affinity by 10-fold, highlighting the role of substituent positioning .
Q. What strategies optimize the synthesis of this compound?
Answer:
- Reaction Conditions: Use a two-step protocol: (1) nucleophilic substitution between 3-methylazetidine and 4-chloropiperidine in anhydrous DCM, and (2) HCl salt formation in ethanol. Monitor reaction progress via TLC (silica gel, ethyl acetate:hexane = 1:2) .
- Yield Improvement: Optimize molar ratios (e.g., 1.2:1 azetidine:chloropiperidine) and temperature (40–60°C) to achieve >85% yield, as validated for similar piperidinyl ethers .
Q. How do environmental factors (pH, temperature) affect the compound’s pharmacological activity?
Answer:
- pH-Dependent Solubility: At physiological pH (7.4), the hydrochloride salt ionizes, enhancing aqueous solubility (≥50 mg/mL). Adjust buffer systems (e.g., phosphate vs. Tris) to study bioavailability .
- Thermal Stability: Differential Scanning Calorimetry (DSC) of analogs shows decomposition peaks at ~200°C, indicating thermal limits for in vitro assays .
Q. What are the acute toxicity profiles of this compound in preclinical models?
Answer:
- Rodent Studies: For structurally related piperidines (e.g., diphenpyraline hydrochloride), oral LD values in rats range from 500–700 mg/kg. Conduct dose-escalation studies (10–100 mg/kg) to assess neurotoxicity or respiratory depression .
- Safety Margins: Calculate therapeutic indices (LD/ED) using receptor occupancy data .
Methodological Considerations
Q. How to resolve contradictions in receptor binding data across studies?
Answer:
- Assay Variability: Standardize protocols (e.g., [3H]ligand concentration, incubation time) to minimize discrepancies. For example, clonidine analogs show 3-fold EC differences in high-salt vs. low-salt buffers .
- Data Normalization: Use reference compounds (e.g., paroxetine system suitability mixtures) to validate assay conditions .
Q. What computational tools predict the compound’s metabolic pathways?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
